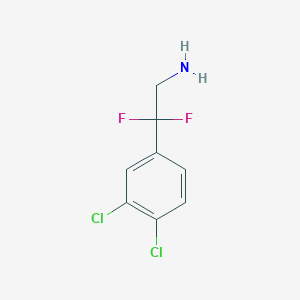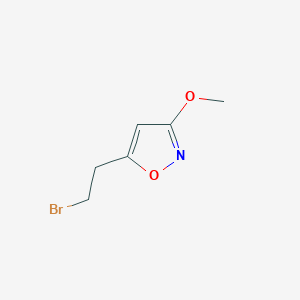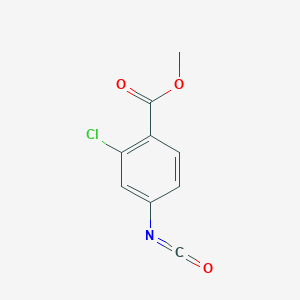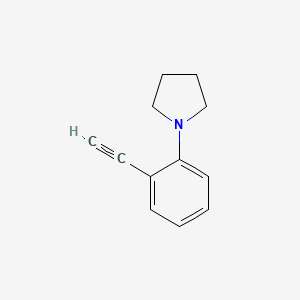
1-(2-Ethynylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethynylphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group with an ethynyl substituent at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)pyrrolidine typically involves the reaction of 2-ethynylphenylamine with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodophenylamine with ethynyltrimethylsilane followed by deprotection and subsequent cyclization with pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethynylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid, bromine, or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-(2-oxoethyl)phenylpyrrolidine.
Reduction: Formation of 2-ethylphenylpyrrolidine or 2-vinylphenylpyrrolidine.
Substitution: Formation of 2-nitrophenylpyrrolidine, 2-bromophenylpyrrolidine, or 2-sulfonylphenylpyrrolidine.
Aplicaciones Científicas De Investigación
1-(2-Ethynylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethynylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, hydrogen bonding, and covalent bonding with target molecules, influencing their biological activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards specific targets.
Comparación Con Compuestos Similares
1-(2-Ethynylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Vinylphenyl)pyrrolidine: Similar structure but with a vinyl group instead of an ethynyl group, leading to different reactivity and applications.
1-(2-Ethylphenyl)pyrrolidine:
1-(2-Nitrophenyl)pyrrolidine: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(2-ethynylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h1,3-4,7-8H,5-6,9-10H2 |
Clave InChI |
QVTONWQBLXRNNK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


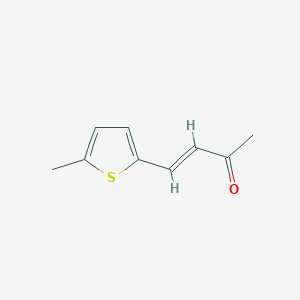
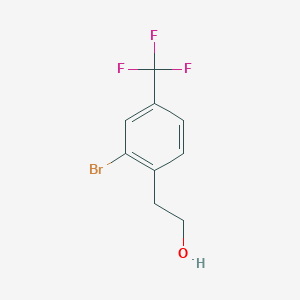
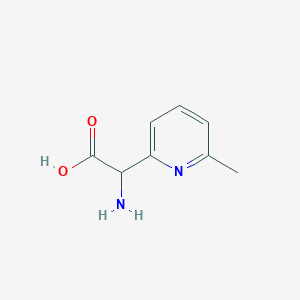
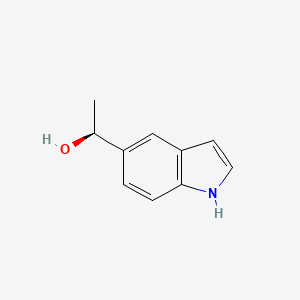
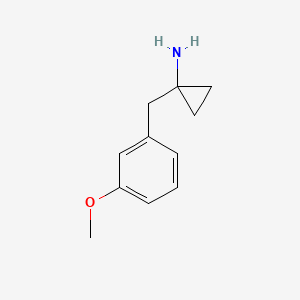
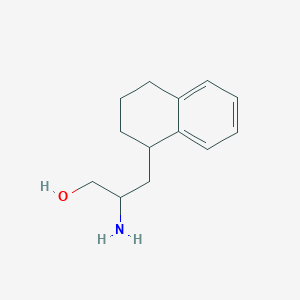
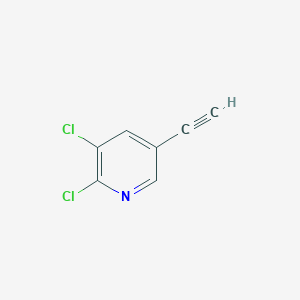
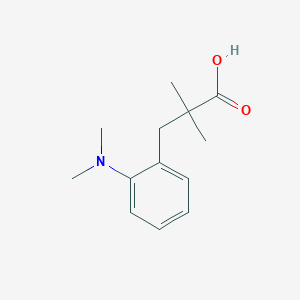
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)

